molecular formula C10H11N5O3 B11565494 1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N'-hydroxy-N-(2-methoxyphenyl)-

1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N'-hydroxy-N-(2-methoxyphenyl)-

Cat. No.: B11565494
M. Wt: 249.23 g/mol
InChI Key: WUWSOEPPVSMCFB-UHFFFAOYSA-N
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Description

(Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and reactivity. The presence of functional groups such as amino, hydroxy, and methoxy enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenylhydrazine with cyanogen bromide to form the oxadiazole ring. This intermediate is then subjected to further reactions to introduce the amino and hydroxy groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of catalysts and specific reaction conditions can also be optimized to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the nitro group can produce amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications that require durable and high-performance materials .

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-4-AMINO-N’-HYDROXY-N-(2-METHOXYPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE apart is its combination of functional groups and the oxadiazole ring, which provides a unique balance of stability and reactivity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

4-amino-N-hydroxy-N'-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C10H11N5O3/c1-17-7-5-3-2-4-6(7)12-10(13-16)8-9(11)15-18-14-8/h2-5,16H,1H3,(H2,11,15)(H,12,13)

InChI Key

WUWSOEPPVSMCFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C(C2=NON=C2N)NO

Origin of Product

United States

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